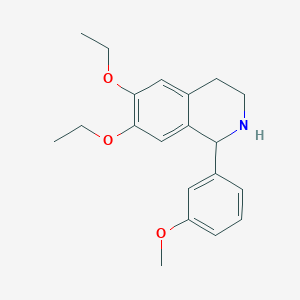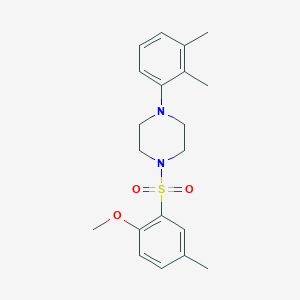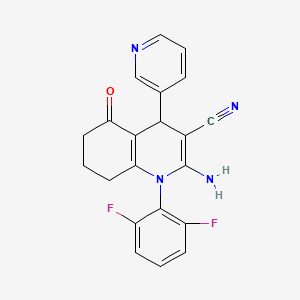![molecular formula C20H14N2O6 B11506221 1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11506221.png)
1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines, which are then further functionalized . The reaction conditions often include the use of bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and solvents like ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like potassium permanganate (KMnO₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds share a similar core structure but differ in their functional groups and substituents.
Acridones: These compounds have a similar ring system but differ in their nitrogen and oxygen atom positions.
7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones: These compounds have a different ring size and structure compared to 1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one.
Uniqueness
This compound is unique due to its specific functional groups and the arrangement of atoms within its structure.
Properties
Molecular Formula |
C20H14N2O6 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
7-(2-methoxyphenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C20H14N2O6/c1-26-15-8-4-5-9-16(15)28-18-11-12(22(24)25)10-17-19(18)20(23)21-13-6-2-3-7-14(13)27-17/h2-11H,1H3,(H,21,23) |
InChI Key |
WKTONCUESLKLBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=CC3=C2C(=O)NC4=CC=CC=C4O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11506143.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B11506148.png)
![5-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11506152.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B11506159.png)
![Diethyl 2,6-diamino-4-bromo-8-chlorofuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11506161.png)
![1,3,3,6,10-pentamethyl-8-(2,5,5-trimethyl-4,5-dihydro-3H-pyrrol-3-ylidene)-2-azaspiro[4.5]deca-1,6,9-triene](/img/structure/B11506165.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B11506180.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide](/img/structure/B11506188.png)
![3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11506191.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11506200.png)
![8-{4-[(2-Fluorobenzyl)oxy]benzylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11506208.png)
